2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole
Description
The compound 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole is a substituted imidazole derivative characterized by a sulfonyl group linked to a 4-(tert-butyl)benzyl moiety, alongside 4,5-diphenyl and 1-propyl substituents on the imidazole core. Imidazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their structural versatility and electronic properties.
Structural determination of such compounds typically employs X-ray crystallography, with software suites like SHELX and ORTEP facilitating refinement and visualization .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSWULWGHEDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant in the presence of N-heterocyclic carbenes (NHC) as catalysts.
Reduction: NaBH4 is a typical reducing agent used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids or transition metals.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with TBHP can yield α-aminoaldehydes, while reduction with NaBH4 can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Research indicates that imidazole derivatives can exhibit anti-inflammatory effects by modulating specific enzyme activities related to inflammation pathways. The sulfonyl group in this compound enhances its ability to interact with biological targets.
- Anticancer Properties : The unique structure allows for interactions with various cellular receptors and enzymes involved in cancer progression. Studies have shown that derivatives of imidazole can inhibit tumor growth by targeting specific signaling pathways.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the modulation of apoptosis-related proteins, showcasing its potential as a lead compound for cancer therapy .
Biological Research
The compound is also explored for its role as an enzyme inhibitor or modulator. Its structure allows it to bind selectively to specific targets:
- Enzyme Inhibition : Research has shown that compounds with imidazole rings can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses.
- Receptor Modulation : The interaction with G-protein coupled receptors (GPCRs) has been studied, suggesting potential applications in neuropharmacology and psychiatry.
Material Science
Beyond biological applications, this compound serves as a building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is utilized in the development of new materials with tailored properties, such as polymers and catalysts. Its unique functional groups facilitate reactions that yield diverse chemical entities .
Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular receptors and enzymes, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Table 1: Structural and Functional Group Comparison
Key Observations :
Key Observations :
Crystallographic and Packing Behavior
Table 3: Crystallographic Data Comparison
| Compound | Space Group | Unit Cell Dimensions (Å) | Torsion Angles (°) | Reference |
|---|---|---|---|---|
| Compound | P1 | a=8.3154, b=12.5589, c=13.9410 | O–C–C–O: -173.7, -10.2 | |
| Target Compound | Not reported | Not reported | Not reported | – |
Key Observations :
- The tert-butyl group in ’s compound induces a Caryl–C–Caryl angle of 111.5°, affecting molecular packing . Similar distortions may occur in the target compound, influencing solid-state stability.
- The absence of reported crystal data for the target compound highlights a research gap; computational modeling (e.g., using SHELX or ORTEP) could predict packing patterns .
Biological Activity
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole is an organic compound characterized by its complex structure, which includes an imidazole ring, a sulfonyl group, and various aromatic substituents. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
- Molecular Formula : C29H28N2O2S
- Molecular Weight : 468.60982 g/mol
- CAS Number : 3788837
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests demonstrated that this compound significantly induces apoptosis in cancer cell lines such as MCF-7. The IC50 value was found to be approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against these cells .
- In Vivo Efficacy : Animal studies showed that treatment with this compound resulted in reduced tumor growth in mice models, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited noteworthy activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 0.015 mg/mL against S. aureus and 200 μg/mL against E. coli .
- Comparative Studies : When compared to standard antibiotics like tetracycline, the compound showed comparable or superior efficacy against certain strains, highlighting its potential as an alternative antimicrobial agent .
Data Table: Biological Activity Summary
Case Studies
Research has focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis Variants : Modifications in the sulfonyl group have led to derivatives with improved anticancer properties and lower toxicity profiles in preclinical models.
- Combination Therapies : Studies exploring the use of this compound in combination with other chemotherapeutic agents have shown synergistic effects, enhancing overall therapeutic efficacy against resistant cancer cell lines.
Q & A
Q. What synthetic routes are recommended for 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the imidazole core formation via the Debus-Radziszewski reaction, followed by sulfonation and alkylation. Key steps include:
- Core formation : Condensation of 1,2-diketones (e.g., benzil) with aldehydes and ammonia.
- Sulfonation : Use of sulfonyl chlorides under anhydrous conditions to introduce the sulfonyl group.
- Alkylation : Propylation via nucleophilic substitution using 1-iodopropane.
Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. For example, a 2³ factorial design could evaluate:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp. | 60°C | 100°C |
| Solvent | Toluene | DMF |
| Catalyst | 5 mol% | 15 mol% |
| Statistical analysis (ANOVA) identifies critical factors . |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity (>98%) .
- NMR : Analyze substituent integration (e.g., tert-butyl protons at δ 1.3 ppm, sulfonyl group at δ 3.8–4.2 ppm) .
- FTIR : Confirm sulfonyl S=O stretches at 1150–1300 cm⁻¹ and imidazole C=N at 1600 cm⁻¹ .
Q. How can solubility challenges be addressed during formulation for biological assays?
- Methodological Answer :
- Use co-solvents (e.g., DMSO:PBS mixtures) with incremental titration to avoid precipitation.
- Micellar encapsulation (e.g., polysorbate 80) improves aqueous dispersion. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What strategies resolve contradictions in stability data under varying pH or temperature?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.
- Cross-validate degradation products via LC-MS and compare with computational predictions (e.g., DFT for hydrolysis pathways) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or protein interactions?
- Methodological Answer :
- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using force fields like CHARMM36. Focus on sulfonyl group interactions with catalytic residues .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of substituent effects?
- Methodological Answer :
- Synthesize analogs with systematic substituent variation (e.g., tert-butyl → methyl, phenyl → pyridyl) .
- Use a response surface methodology (RSM) to correlate structural descriptors (e.g., Hammett σ) with biological activity (IC₅₀) .
Data Analysis and Validation
Q. How should researchers handle discrepancies in spectroscopic data across labs?
- Methodological Answer :
- Standardize NMR calibration (e.g., TMS as internal reference) and solvent systems (CDCl₃ vs. DMSO-d₆).
- Share raw data (FID files) for independent validation via platforms like Zenodo .
Q. What statistical approaches validate reproducibility in synthetic batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
